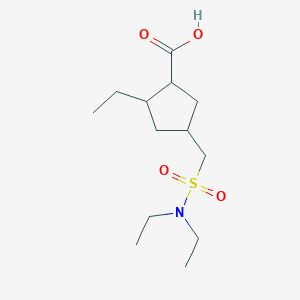
4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylic acid
Numéro de catalogue B8435517
Poids moléculaire: 291.41 g/mol
Clé InChI: XYYDRGSNAKBCPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08426411B2
Procedure details


A mixture of ethyl 4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylate (0.570 g, 1.784 mmol) in NaOH (1 N aqueous, 10 mL, 10 mmol) was stirred at ambient temperature for about 72 h. The mixture was partitioned with DCM (10 mL). The aqueous phase was acidified to about pH=4 by addition of 6 N aqueous HCl. The solution was partitioned with DCM (10 mL). The aqueous phase was washed with DCM (2×10 mL). The organic layers were combined, dried over anhydrous MgSO4, and concd under reduced pressure to give 4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylic acid (0.375 g, 72%) as yellow oil: LC/MS (Table 1, Method b) Rt=1.95 min; MS m/z: 292 (M+H)+.
Name
ethyl 4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylate
Quantity
0.57 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:20][CH3:21])[S:4]([CH2:7][CH:8]1[CH2:12][CH:11]([C:13]([O:15]CC)=[O:14])[CH:10]([CH2:18][CH3:19])[CH2:9]1)(=[O:6])=[O:5])[CH3:2].[OH-].[Na+]>>[CH2:20]([N:3]([CH2:1][CH3:2])[S:4]([CH2:7][CH:8]1[CH2:12][CH:11]([C:13]([OH:15])=[O:14])[CH:10]([CH2:18][CH3:19])[CH2:9]1)(=[O:6])=[O:5])[CH3:21] |f:1.2|
|
Inputs


Step One
|
Name
|
ethyl 4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylate
|
|
Quantity
|
0.57 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(S(=O)(=O)CC1CC(C(C1)C(=O)OCC)CC)CC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at ambient temperature for about 72 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was partitioned with DCM (10 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous phase was acidified to about pH=4 by addition of 6 N aqueous HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was partitioned with DCM (10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed with DCM (2×10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4, and concd under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
72 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(S(=O)(=O)CC1CC(C(C1)C(=O)O)CC)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.375 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
